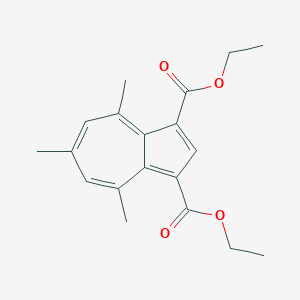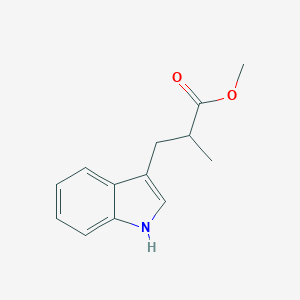
methyl 3-(1H-indol-3-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-indol-3-yl)-2-methylpropanoate, also known as MIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, a naturally occurring compound found in plants and animals. MIM has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-methylpropanoate is not yet fully understood, but it is thought to involve the activation of G protein-coupled receptors. methyl 3-(1H-indol-3-yl)-2-methylpropanoate has been found to bind to the serotonin 5-HT2A receptor and the dopamine D2 receptor, among others. The activation of these receptors can lead to a range of biochemical and physiological effects, including changes in intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
methyl 3-(1H-indol-3-yl)-2-methylpropanoate has been found to have a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. methyl 3-(1H-indol-3-yl)-2-methylpropanoate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 3-(1H-indol-3-yl)-2-methylpropanoate has been found to modulate the activity of ion channels, which are important for the regulation of cellular processes such as neuronal signaling and muscle contraction.
実験室実験の利点と制限
One advantage of using methyl 3-(1H-indol-3-yl)-2-methylpropanoate in lab experiments is its high purity and stability. methyl 3-(1H-indol-3-yl)-2-methylpropanoate is also relatively easy to synthesize using established methods. However, one limitation of using methyl 3-(1H-indol-3-yl)-2-methylpropanoate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on methyl 3-(1H-indol-3-yl)-2-methylpropanoate. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of methyl 3-(1H-indol-3-yl)-2-methylpropanoate. Another area of interest is the use of methyl 3-(1H-indol-3-yl)-2-methylpropanoate as a fluorescent probe for imaging cellular structures. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-(1H-indol-3-yl)-2-methylpropanoate and its effects on ion channels and intracellular signaling pathways. Overall, methyl 3-(1H-indol-3-yl)-2-methylpropanoate is a promising compound for further study in a variety of scientific research applications.
合成法
Methyl 3-(1H-indol-3-yl)-2-methylpropanoate can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the indole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. Both of these methods have been used to synthesize methyl 3-(1H-indol-3-yl)-2-methylpropanoate with high yields and purity.
科学的研究の応用
Methyl 3-(1H-indol-3-yl)-2-methylpropanoate has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a ligand for G protein-coupled receptors. methyl 3-(1H-indol-3-yl)-2-methylpropanoate has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(13(15)16-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSJYQQRZRBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

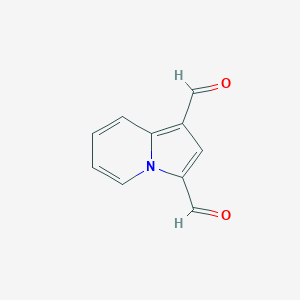
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
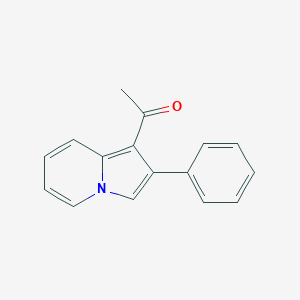
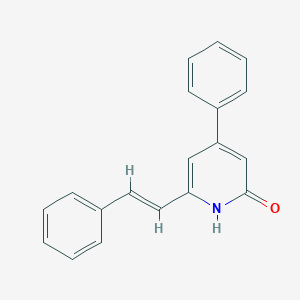
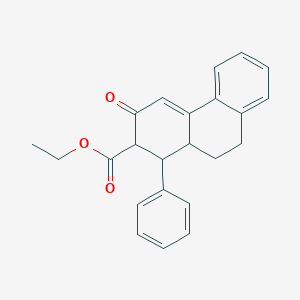
![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
